molecular formula C17H17ClN2O3 B11023709 N-(4-butylphenyl)-4-chloro-2-nitrobenzamide

N-(4-butylphenyl)-4-chloro-2-nitrobenzamide

Cat. No.: B11023709
M. Wt: 332.8 g/mol
InChI Key: UCOJHSFEMNWERJ-UHFFFAOYSA-N
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Description

N-(4-Butylphenyl)-4-chloro-2-nitrobenzamide is a benzamide derivative characterized by a 4-chloro-2-nitro-substituted benzoyl group attached to a 4-butylphenylamine moiety. Its molecular formula is C₁₇H₁₆ClN₃O₃, with a calculated molecular weight of 357.78 g/mol.

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

N-(4-butylphenyl)-4-chloro-2-nitrobenzamide

InChI

InChI=1S/C17H17ClN2O3/c1-2-3-4-12-5-8-14(9-6-12)19-17(21)15-10-7-13(18)11-16(15)20(22)23/h5-11H,2-4H2,1H3,(H,19,21)

InChI Key

UCOJHSFEMNWERJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-4-chloro-2-nitrobenzamide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-butylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(4-butylphenyl)-4-chloro-2-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

    Reduction: N-(4-butylphenyl)-4-chloro-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-nitrobenzoic acid and 4-butylaniline.

Scientific Research Applications

Chemistry: N-(4-butylphenyl)-4-chloro-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents.

Medicine: The compound is investigated for its potential medicinal properties, including anti-inflammatory and antimicrobial activities. It is also explored as a lead compound in the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of N-(4-butylphenyl)-4-chloro-2-nitrobenzamide with structurally related benzamides:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Hydrogen Bond Donors/Acceptors Reference
This compound C₁₇H₁₆ClN₃O₃ 357.78 ~3.9 4-Cl, 2-NO₂, 4-butylphenyl 2 donors, 8 acceptors Estimated
N-(4-acetamidophenyl)-4-chloro-2-nitrobenzamide C₁₅H₁₂ClN₃O₄ 333.73 2.60 4-Cl, 2-NO₂, 4-acetamidophenyl 2 donors, 8 acceptors
N-(4-chlorophenyl)-4-nitrobenzamide C₁₃H₉ClN₂O₃ 276.68 2.30 4-NO₂, 4-Cl-phenyl 1 donor, 6 acceptors
4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) C₁₄H₁₁BrN₂O₄ 367.16 3.10 4-Br, 4-OCH₃, 2-NO₂ 1 donor, 7 acceptors
N-(2-carbamoylphenyl)-4-chloro-2-nitrobenzamide C₁₄H₁₀ClN₃O₄ 319.70 1.80 4-Cl, 2-NO₂, 2-carbamoylphenyl 3 donors, 8 acceptors

Key Observations :

  • Hydrophobicity : The butyl group in the target compound increases logP significantly compared to polar substituents like acetamido (logP 2.60) or carbamoyl (logP 1.80) .
  • Halogen Variants : Bromine in 4MNB increases molecular weight and van der Waals interactions compared to chlorine analogs .

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing : Compounds like 4MNB () exhibit two molecules per asymmetric unit, suggesting dense packing due to halogen and nitro interactions. The target compound’s butyl group may induce steric hindrance, reducing crystal symmetry .
  • Hydrogen Bonding : N-(4-acetamidophenyl)-4-chloro-2-nitrobenzamide and N-(2-carbamoylphenyl)-4-chloro-2-nitrobenzamide form extensive hydrogen-bonding networks (amide and nitro groups), while the target compound’s butyl group limits such interactions, favoring hydrophobic aggregation .

Biological Activity

N-(4-butylphenyl)-4-chloro-2-nitrobenzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzamide structure with a butyl group at the nitrogen atom, a chlorine atom at the para position, and a nitro group at the meta position of the benzene ring. Its molecular formula is C13_{13}H14_{14}ClN3_{3}O2_{2}, and it has a molecular weight of approximately 332.8 g/mol. The unique combination of functional groups in this compound contributes to its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that engage with cellular components, leading to cytotoxic effects. The chloro group may participate in nucleophilic substitution reactions, potentially modifying biological molecules and disrupting cellular processes.

Antidiabetic Potential

Research indicates that this compound exhibits potential as an antidiabetic agent . Its ability to modulate enzyme activity related to glucose metabolism makes it a candidate for further investigation in diabetes treatment.

Anticancer Properties

Several studies have explored the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown activity against breast carcinoma (MCF-7), colon carcinoma (HT-29), and lung carcinoma (A549) cell lines. The compound's mechanism involves inducing apoptosis through activation of caspases, which are critical for programmed cell death .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties , showing efficacy against certain bacterial strains. Its structure allows for interaction with bacterial enzymes, potentially inhibiting lipid biosynthesis and disrupting cell membrane integrity.

Table 1: Summary of Biological Activities

Activity TypeCell Lines/PathogensObserved Effects
AntidiabeticN/AModulation of glucose metabolism
AnticancerMCF-7, HT-29, A549Induction of apoptosis via caspase activation
AntimicrobialVarious bacterial strainsInhibition of lipid biosynthesis

Case Studies

  • Anticancer Study : In vitro tests demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50_{50} value indicating effective cytotoxicity at low concentrations. The study highlighted the compound's ability to induce cell cycle arrest in the G1 phase .
  • Antidiabetic Research : A recent investigation into the compound's effects on glucose uptake in diabetic models showed promising results, suggesting its potential role in enhancing insulin sensitivity and lowering blood glucose levels.

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